molecular formula C13H15NO5 B2485878 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid CAS No. 1103894-65-0

4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2485878
CAS No.: 1103894-65-0
M. Wt: 265.265
InChI Key: QJDOKHSEVVYVPW-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 g/mol It is known for its unique structure, which includes a pyrrolidine ring substituted with a hydroxy group and a phenoxyacetyl group

Scientific Research Applications

4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid were not found in the search results, the pyrrolidine scaffold is of great interest in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make it a versatile scaffold for the design of new compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy group and the phenoxyacetyl moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid
  • 4-Hydroxy-1-(2-benzoyl)pyrrolidine-2-carboxylic acid
  • 4-Hydroxy-1-(2-toluoyl)pyrrolidine-2-carboxylic acid

Uniqueness

4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-9-6-11(13(17)18)14(7-9)12(16)8-19-10-4-2-1-3-5-10/h1-5,9,11,15H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDOKHSEVVYVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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